3-(2-吡啶基)丙炔酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

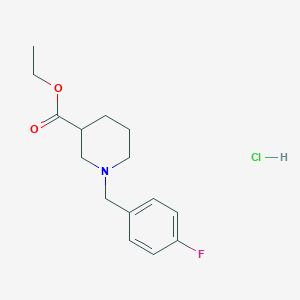

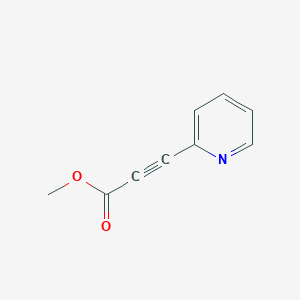

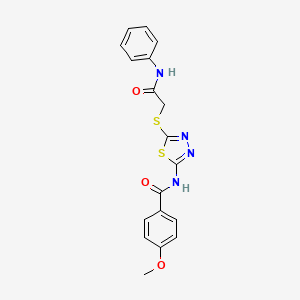

Methyl 3-(2-Pyridyl)propiolate is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 and is a solid at room temperature . It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid .

Synthesis Analysis

The synthesis of Methyl 3-(2-Pyridyl)propiolate can be achieved from 2-ETHYNYLPYRIDINE, Carbon dioxide, and Iodomethane . Various reaction conditions have been reported, including the use of titanium tetrachloride in dichloromethane at 0 - 20℃ .Molecular Structure Analysis

The molecular structure of Methyl 3-(2-Pyridyl)propiolate contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

Methyl 3-(2-Pyridyl)propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .It is stored in dry conditions at 2-8°C . The predicted boiling point is 274.4±13.0 °C and the predicted density is 1.18±0.1 g/cm3 .

科学研究应用

反应机理与合成

3-(2-吡啶基)丙炔酸甲酯在反应机理和合成工艺中得到了广泛的研究。它参与了与杂环化合物的加成反应,从而形成各种复杂的有机结构。例如,在质子给体的存在下,炔酸酯与吡啶的反应导致形成化合物,如[1,2-二氢-1-(反式-2-甲氧羰基乙烯基)-3,5-二甲基-2-吡啶基]丙炔酸甲酯。这些反应受甲醇、水和苯酚等物质的添加影响,表现出产物形成的多样性 (Acheson & Woollard, 1971)。类似地,(2-吡啶基)乙酸甲酯与丙炔酸甲酯的反应产生了喹唑啉衍生物,展示了该化合物在创建更复杂的分子结构中的作用 (Acheson & Woollard, 1975)。

化学合成与生物活性

3-(2-吡啶基)丙炔酸甲酯在关键有机分子的立体选择性合成中也至关重要。例如,它是口服活性血小板纤维蛋白原受体拮抗剂 RWJ-53308 合成中的关键起始原料,证明了它在合成生物活性化合物中的相关性 (Zhong et al., 1999)。在另一项研究中,它的衍生物被确定为认知障碍治疗的候选药物,因为它具有良好的生物活性和口服生物利用度 (Lin et al., 1997)。

生化应用

3-(2-吡啶基)丙炔酸甲酯在生化过程中有应用,例如蛋白质硫醇化和可逆蛋白质-蛋白质偶联。由该化合物合成了一种异双功能试剂,促进了蛋白质硫醇化,表明了它在蛋白质生物化学中的用途 (Carlsson, Drevin, & Axén, 1978)。

合成方法与药物化学

它在为创建医学相关化合物开发合成方法方面也发挥了至关重要的作用。例如,研究了芳基卤代物与丙炔酸甲酯之间的顺序偶联和环化反应,证明了该化合物在复杂有机合成中的用途及其在药物化学中的应用 (Hiroya, Matsumoto, & Sakamoto, 2004)。

安全和危害

Methyl 3-(2-Pyridyl)propiolate is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes .

作用机制

Mode of Action

It’s known that the compound is a reagent and building block for the synthesis of other organic compounds . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.

Biochemical Pathways

Given its role as a reagent in the synthesis of other organic compounds , it’s likely that it participates in various biochemical reactions and pathways.

Result of Action

Its role as a reagent in the synthesis of other organic compounds suggests that it may contribute to various chemical reactions and processes at the molecular and cellular level .

属性

IUPAC Name |

methyl 3-pyridin-2-ylprop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFHTWMHKXJIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-Pyridyl)propiolate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)

![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)

![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)

![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)